4-methyl-N-{4-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide
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Overview
Description
4-methyl-N-{4-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a thiazole ring, a tetrahydroisoquinoline moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{4-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Tetrahydroisoquinoline Moiety: This step involves the alkylation of the thiazole ring with a suitable tetrahydroisoquinoline derivative.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{4-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-methyl-N-{4-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-{4-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- **4-methyl-N-{4-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a thiazole ring, tetrahydroisoquinoline moiety, and sulfonamide group makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-15-6-8-19(9-7-15)29(26,27)23-21-22-18(14-28-21)12-20(25)24-11-10-16-4-2-3-5-17(16)13-24/h2-9,14H,10-13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTFKMQGCRARIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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